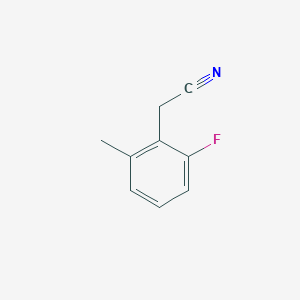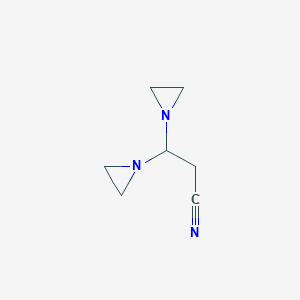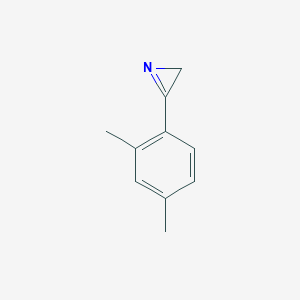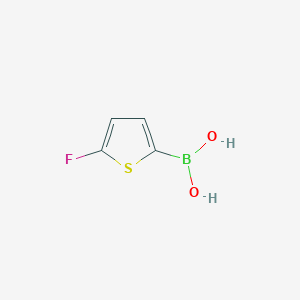
3-(3-Methylphenyl)-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(m-Tolyl)-2H-azirine is an organic compound characterized by a three-membered azirine ring attached to a meta-tolyl group. Azirines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis. The meta-tolyl group, a derivative of toluene, further enhances the compound’s chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)-2H-azirine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of meta-tolyl hydrazine with a suitable carbonyl compound, followed by cyclization to form the azirine ring. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of 3-(m-Tolyl)-2H-azirine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-(m-Tolyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygenated derivatives.
Reduction: Reduction of the azirine ring can yield aziridines, which are valuable intermediates in organic synthesis.
Substitution: The meta-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Oxaziridines and other oxygenated derivatives.
Reduction: Aziridines.
Substitution: Functionalized aromatic compounds with various substituents.
Aplicaciones Científicas De Investigación
3-(m-Tolyl)-2H-azirine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(m-Tolyl)-2H-azirine involves its reactivity due to the strained azirine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The meta-tolyl group can also participate in reactions, enhancing the compound’s versatility. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
Comparación Con Compuestos Similares
3-(p-Tolyl)-2H-azirine: Similar structure but with the tolyl group in the para position.
3-(o-Tolyl)-2H-azirine: Similar structure but with the tolyl group in the ortho position.
3-Phenyl-2H-azirine: Lacks the methyl group on the aromatic ring.
Uniqueness: 3-(m-Tolyl)-2H-azirine is unique due to the position of the tolyl group, which influences its reactivity and properties. The meta position provides distinct steric and electronic effects compared to the ortho and para isomers, making it a valuable compound for specific synthetic applications.
Propiedades
Número CAS |
187795-63-7 |
|---|---|
Fórmula molecular |
C9H9N |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)-2H-azirine |
InChI |
InChI=1S/C9H9N/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5H,6H2,1H3 |
Clave InChI |
ITJKAVYNAFEJTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)
![6-Amino-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11923310.png)



![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)


